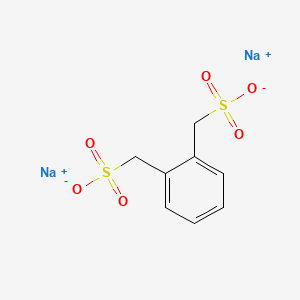

1,2-Benzenedimethanesulfonic acid disodium salt

Description

Properties

IUPAC Name |

disodium;[2-(sulfonatomethyl)phenyl]methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O6S2.2Na/c9-15(10,11)5-7-3-1-2-4-8(7)6-16(12,13)14;;/h1-4H,5-6H2,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZLTDILCDHJKK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,2-Benzenedimethanesulfonic Acid Disodium Salt

Abstract

This technical guide provides a detailed, in-depth exploration of a robust and reliable synthetic pathway for 1,2-benzenedimethanesulfonic acid disodium salt, a specialized aromatic sulfonate. Intended for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to elucidate the underlying mechanistic principles, rationale for procedural choices, and critical parameters for success. The primary synthesis route detailed herein is a two-step process commencing with the free-radical bromination of o-xylene to yield 1,2-bis(bromomethyl)benzene, followed by a nucleophilic substitution with sodium sulfite to afford the target compound. This guide emphasizes experimental integrity, safety, and thorough analytical characterization to ensure the production of a high-purity final product.

Introduction and Strategic Overview

This compound is an organosulfur compound characterized by a benzene ring substituted at adjacent positions with two methanesulfonate groups. While not as extensively documented as its ring-sulfonated isomers, its structure suggests significant potential in various fields. The two vicinal, flexible sulfonate moieties make it an excellent candidate as a bidentate ligand in coordination chemistry, a cross-linking agent in polymer science, or a highly polar building block in the synthesis of novel pharmaceutical agents and functional materials.

The synthesis of this molecule is not a trivial one-pot reaction. Direct sulfonation of o-xylene typically results in electrophilic aromatic substitution on the ring, yielding xylenesulfonic acids, which are structurally distinct from the target compound.[1][2] Therefore, a more strategic, multi-step approach is required to achieve sulfonation on the benzylic methyl groups.

This guide details a logical and field-proven two-step synthesis:

-

Benzylic Dihalogenation: Selective halogenation of the methyl groups of o-xylene to create reactive benzylic halide intermediates.

-

Nucleophilic Sulfonation: Substitution of the halides with a sulfite nucleophile to form the desired carbon-sulfur bonds, directly yielding the disodium salt.

This pathway is chosen for its reliability, use of accessible starting materials, and adherence to well-understood reaction mechanisms.

Mechanistic Rationale and Experimental Design

A deep understanding of the reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization. This section explains the causality behind the chosen experimental conditions.

Step 1: Free-Radical Bromination of o-Xylene

The initial step involves the conversion of o-xylene to 1,2-bis(bromomethyl)benzene. This transformation proceeds via a free-radical chain reaction, which selectively targets the benzylic hydrogens of the methyl groups over the aromatic hydrogens of the ring.

Mechanism: The reaction is initiated by the formation of bromine radicals (Br•), typically achieved by irradiating the mixture with UV light or through thermal initiation.[3] The reaction then proceeds through a classic three-stage radical process:

-

Initiation: Homolytic cleavage of a bromine molecule (Br₂) to generate two bromine radicals.

-

Propagation: A bromine radical abstracts a benzylic hydrogen from a methyl group on o-xylene, forming a stable, resonance-delocalized benzyl radical and hydrogen bromide (HBr). This benzylic radical then reacts with another molecule of Br₂ to form the brominated product and a new bromine radical, which continues the chain.

-

Termination: The reaction concludes when radicals combine to form stable, non-reactive molecules.

Causality in Experimental Choices:

-

Brominating Agent: While elemental bromine (Br₂) is effective, N-bromosuccinimide (NBS) is often the reagent of choice for laboratory-scale preparations.[3] NBS provides a low, constant concentration of Br₂, which minimizes side reactions such as over-bromination or aromatic ring bromination.

-

Initiator: UV light (e.g., from a sunlamp or a dedicated photochemical reactor) provides the energy for the homolytic cleavage of the Br-Br bond, initiating the radical chain.[3][4] Chemical initiators like benzoyl peroxide can also be used, particularly with NBS.

-

Solvent: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or acetonitrile is crucial.[3][5] These solvents dissolve the starting materials without interfering with the radical mechanism.

Caption: Mechanism of free-radical benzylic bromination.

Step 2: Nucleophilic Sulfonation of 1,2-Bis(bromomethyl)benzene

This step constructs the required C-S bonds via a classic bimolecular nucleophilic substitution (Sₙ2) reaction. The bromide ions, being excellent leaving groups, are displaced by the sulfite ion (SO₃²⁻), a potent sulfur-based nucleophile.

Mechanism: The sulfite ion, typically from dissolved sodium sulfite (Na₂SO₃), attacks the electrophilic benzylic carbon atom. This occurs in a single, concerted step where the C-S bond forms simultaneously as the C-Br bond breaks. The reaction requires two equivalents of sodium sulfite to displace both bromide ions, directly forming the target disodium salt.

Causality in Experimental Choices:

-

Nucleophile: Sodium sulfite (Na₂SO₃) is the ideal reagent as it is an inexpensive, stable, and water-soluble source of the sulfite nucleophile. Sodium bisulfite (NaHSO₃) can also be used, though the reaction may proceed differently as bisulfite exists in equilibrium with other species in solution.[6]

-

Solvent: A polar solvent is necessary to dissolve the ionic sodium sulfite. A mixture of water and a co-solvent like ethanol is often optimal. Water solubilizes the nucleophile, while ethanol helps to dissolve the organic di-bromide intermediate, creating a homogenous reaction mixture that facilitates the reaction.

-

Temperature: Heating the reaction mixture to reflux is typically required to provide sufficient activation energy for the substitution reaction to proceed at a practical rate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Comparative Study on ZrO2- and MgO-Based Sulfonic Acid Materials for the Reactive Adsorption of o-Xylene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. prepchem.com [prepchem.com]

- 5. 1,2-Bis(bromomethyl)benzene | 91-13-4 [chemicalbook.com]

- 6. Bisulfite - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Benzenedimethanesulfonic Acid Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

In the landscape of pharmaceutical sciences and drug development, a comprehensive understanding of the physicochemical properties of any given compound is paramount. It is the bedrock upon which formulation, delivery, and ultimately, therapeutic efficacy are built. This guide is dedicated to a specific, yet important molecule: 1,2-Benzenedimethanesulfonic acid disodium salt.

A critical initial finding of our comprehensive literature and database review is the conspicuous absence of experimentally determined physicochemical data for this particular isomer. While data for related isomers, such as the 1,3-benzenedisulfonic acid disodium salt, are available, it is scientifically unsound to extrapolate these values to the 1,2-isomer due to the significant influence of substituent positioning on properties like solubility and pKa.

Therefore, this guide adopts a unique and practical approach. Instead of merely reporting non-existent data, we will equip you, the researcher, with the fundamental knowledge and detailed experimental protocols necessary to determine these crucial properties in your own laboratory. This document serves as both a technical guide and a call to action to fill a knowledge gap in the chemical sciences. We will delve into the "how" rather than just the "what," providing the causal reasoning behind experimental choices, thereby ensuring a robust and self-validating analytical process.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to confirm its identity and structure.

1.1. Chemical Structure and Identification

-

IUPAC Name: disodium;benzene-1,2-disulfonate

-

Molecular Formula: C₆H₄Na₂O₆S₂[1]

-

Molecular Weight: 282.20 g/mol [1]

The structural arrangement of the two sulfonate groups in the ortho position on the benzene ring is the defining feature of this molecule, distinguishing it from its meta (1,3-) and para (1,4-) isomers. This seemingly subtle difference has profound implications for its physicochemical behavior.

Sources

An In-Depth Technical Guide to 1,2-Benzenedimethanesulfonic Acid Disodium Salt

CAS Number: 10425-30-6

Prepared by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1,2-Benzenedimethanesulfonic acid disodium salt, a unique yet sparsely documented chemical entity. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data with established chemical principles to offer insights into its properties, potential synthesis, analytical characterization, and prospective applications. Given the limited specific literature for this particular isomer, this guide leverages data from related compounds and general sulfonic acid chemistry to present a robust theoretical and practical framework.

Introduction and Scientific Context

Benzenedisulfonic acids and their salts are a class of organic compounds with significant utility in various chemical and pharmaceutical applications. Their value often stems from their high polarity, water solubility, and the chemical reactivity of the sulfonate groups. While the 1,3- and 1,4-isomers are well-characterized and commercially utilized, the 1,2-isomer, this compound, remains a more novel entity with limited available data. A product listing from Sigma-Aldrich for this compound notes that it is supplied to early discovery researchers as part of a collection of rare chemicals, and analytical data is not routinely collected. This guide aims to bridge this information gap by providing a scientifically grounded resource for researchers interested in this specific molecule.

Sulfonic acid salts, in general, play a crucial role in drug development, offering a means to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability[1]. The strategic selection of a salt form is a critical step in the formulation of effective and safe medicinal products.

Physicochemical Properties

| Property | Value (for 1,2-Benzenedisulfonic acid) | Source |

| Molecular Formula | C6H6O6S2 | [2] |

| Molecular Weight | 238.2 g/mol | [2] |

| XLogP3-AA | -0.6 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 237.96058025 | [2] |

| Topological Polar Surface Area | 131 Ų | [2] |

| Heavy Atom Count | 14 | [2] |

For the disodium salt (C6H4Na2O6S2), the molecular weight would be 282.18 g/mol . The salt form is expected to be a solid with high water solubility and negligible vapor pressure.

Proposed Synthesis Pathway

A direct, validated synthesis protocol for this compound is not prominently described in the available literature. However, a plausible and chemically sound approach can be devised based on established reactions for synthesizing substituted benzenesulfonic acids, particularly the diazotization of an appropriate amino-substituted precursor followed by a sulfitation reaction. A synthesis of 4-methyl-1,2-benzenedisulfonic acid utilizes this strategy, providing a strong basis for the proposed pathway[3].

The proposed synthesis would start from 2-aminobenzenesulfonic acid.

Caption: Proposed synthesis of this compound.

Hypothetical Step-by-Step Synthesis Protocol:

PART 1: Diazotization of 2-Aminobenzenesulfonic Acid

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-aminobenzenesulfonic acid in a dilute aqueous solution of sodium hydroxide.

-

Acidification: Cool the solution to 0-5 °C in an ice-salt bath and add a stoichiometric amount of hydrochloric acid to precipitate the 2-aminobenzenesulfonic acid as a fine slurry.

-

Nitrosation: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The reaction progress can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

-

Isolation: The resulting benzenediazonium-2-sulfonate may precipitate as an internal salt (zwitterion). This intermediate is typically used directly in the next step without extensive purification due to potential instability.

PART 2: Sulfitation

-

Catalyst Preparation: Prepare a solution of a copper(I) catalyst, such as copper(I) chloride, in a suitable solvent.

-

Reaction with Sulfur Dioxide: Introduce a stream of sulfur dioxide gas into a suitable reaction medium (e.g., acetic acid) to create a saturated solution.

-

Addition of Diazonium Salt: Slowly add the cold diazonium salt slurry from Part 1 to the sulfur dioxide solution containing the copper catalyst. Vigorous nitrogen evolution is expected. The reaction temperature should be carefully controlled.

-

Work-up: After the addition is complete and gas evolution has ceased, the reaction mixture would be worked up to isolate the 1,2-benzenedisulfonic acid. This may involve removal of the catalyst and solvent evaporation.

PART 3: Formation of the Disodium Salt

-

Neutralization: Dissolve the crude 1,2-benzenedisulfonic acid in water.

-

pH Adjustment: Carefully add a 2 M solution of sodium hydroxide until the pH of the solution is neutral (pH 7.0).

-

Isolation: The water can be removed under reduced pressure to yield the solid this compound. Further purification could be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Analytical Characterization

The characterization of this compound would rely on a combination of chromatographic and spectroscopic techniques. The separation of benzenesulfonic acid isomers can be challenging due to their similar physicochemical properties but can be achieved using advanced chromatographic methods[4][5].

Proposed Analytical Workflow:

Caption: Proposed analytical workflow for the characterization of the target compound.

Hypothetical Analytical Protocol:

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A mixed-mode column, such as a reversed-phase anion-exchange column, would be ideal for retaining and separating the highly polar analyte and potential isomers[6].

-

Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile). The pH of the mobile phase would be critical for achieving optimal separation.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the benzene ring (around 220-230 nm).

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or deionized water to a known concentration.

-

Justification: This method provides the necessary selectivity to separate the 1,2-isomer from potential 1,3- and 1,4-isomer impurities, which are common in sulfonation reactions of benzene derivatives.

Ion Chromatography (IC) for Counter-ion Analysis:

-

Instrumentation: An ion chromatograph with a suppressed conductivity detector.

-

Column: An anion-exchange column, such as a Dionex IonPac AS18[7].

-

Eluent: An aqueous solution of potassium hydroxide or a carbonate/bicarbonate buffer[8].

-

Justification: IC is a robust technique for the direct quantification of the benzenedisulfonate anion and can also be used to determine the sodium counter-ion if a cation-exchange column is used.

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR in D₂O would be expected to show a complex multiplet pattern for the four aromatic protons, characteristic of an ortho-disubstituted benzene ring. Predicted spectra for benzenesulfonic acid in D₂O are available and can serve as a reference.

-

¹³C NMR would show four signals for the aromatic carbons, with two quaternary carbons bonded to the sulfonate groups and four protonated carbons.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonate group (typically in the 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹ regions) and absorptions characteristic of the ortho-disubstituted benzene ring. The NIST WebBook provides a reference IR spectrum for sodium benzenesulfonate that can be used for comparison of the sulfonate group vibrations[9].

Potential Applications in Drug Development and Research

While specific applications for this compound are not documented, its chemical nature suggests several potential areas of utility for researchers.

-

Counter-ion for Basic Drugs: Its high water solubility and strong acidic nature (of the parent acid) make it a potential counter-ion for basic APIs. The formation of a sulfonate salt can significantly enhance the solubility and dissolution rate of poorly soluble basic drugs, a common challenge in pharmaceutical development[1]. The unique steric arrangement of the 1,2-disulfonate groups might impart different crystal packing and solid-state properties compared to more common sulfonate counter-ions like mesylate or besylate.

-

Excipient in Formulations: Due to its expected high water solubility and polarity, it could be investigated as a solubilizing agent or a component of drug delivery systems.

-

Chelating Agent: The ortho-disposition of the sulfonate groups might confer some metal-chelating properties, similar to how ortho-dihydroxybenzene derivatives like Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt) are used as chelating agents[10]. This could be relevant in formulations where metal-ion-catalyzed degradation of an API is a concern.

-

Building Block in Chemical Synthesis: The two sulfonate groups can serve as leaving groups in nucleophilic aromatic substitution reactions under specific conditions, or they can be used to direct the substitution pattern on the benzene ring in further synthetic transformations.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for the 1,3-isomer, it should be handled with care. The 1,3-isomer is classified as a skin and eye irritant and may cause respiratory irritation. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the 1,2-isomer. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound represents an under-explored area of benzenesulfonic acid chemistry. While direct experimental data is scarce, this guide provides a robust framework based on established chemical principles and data from related compounds. The proposed synthesis and analytical methods offer a starting point for researchers to produce and characterize this compound. Its potential utility as a novel counter-ion or specialized excipient in pharmaceutical sciences warrants further investigation. As with any new chemical entity, thorough experimental validation of its properties, synthesis, and safety is essential before its adoption in any application.

References

-

HELIX Chromatography. (n.d.). HPLC Analysis of Benzenesulfonic and p-Toluenesulfonic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

-

Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Retrieved from [Link]

-

Shevchenko, A., et al. (2023). Synthesis of aromatic 1,2-disulfonimides and their prospects as monomers. RSC Publishing. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

- Google Patents. (n.d.). US3227750A - Process for the production of benzene disulfonic acid.

- Google Patents. (n.d.). US2607801A - Preparation of salts of benzene sulfonic acid.

- Google Patents. (n.d.). CA2654109A1 - Preparation process for metallic dihydroxy benzene disulfonates.

-

PrepChem.com. (n.d.). Preparation of sodium benzenesulfonate. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-benzenedisulfonic acid, disodium salt. Retrieved from [Link]

-

PubChem. (n.d.). 4,5-Dihydroxy-1,2-benzenedisulfonic acid disodium salt. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986). Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Benzenedisulfonic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzenesulfonic acid, sodium salt. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2009). Determination of Benzenesulphonic Acid in Amlodipine Besylate Drug Substance by Ion Chromatography with Suppressed Conductivity Detection. Retrieved from [Link]

- Google Patents. (n.d.). US4228081A - Separation of isomers.

-

Haz-Map. (n.d.). Benzenesulfonic acid, dodecyl(sulfophenoxy)-, disodium salt. Retrieved from [Link]

- Google Patents. (n.d.). US3097235A - Process for the manufacture of 1, 3-benzene-disulfonic acid.

-

Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

- Stahl, P. H., & Nakano, M. (2002). Pharmaceutical salts: a formulation trick or a clinical conundrum? European journal of pharmaceutical sciences, 16(4-5), 235-243.

Sources

- 1. bjcardio.co.uk [bjcardio.co.uk]

- 2. 1,2-Benzenedisulfonic acid | C6H6O6S2 | CID 82622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of aromatic 1,2-disulfonimides and their prospects as monomers - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ06005A [pubs.rsc.org]

- 4. helixchrom.com [helixchrom.com]

- 5. waters.com [waters.com]

- 6. helixchrom.com [helixchrom.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. rjptonline.org [rjptonline.org]

- 9. Benzenesulfonic acid, sodium salt [webbook.nist.gov]

- 10. chemimpex.com [chemimpex.com]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 1,2-Benzenedimethanesulfonic Acid Disodium Salt in Organic Media

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Solubility in Scientific Advancement

In the realms of pharmaceutical development, materials science, and synthetic chemistry, understanding the solubility of a compound is a cornerstone of process design, formulation, and achieving desired biological or chemical outcomes. 1,2-Benzenedimethanesulfonic acid disodium salt, a highly polar organic salt, presents a unique set of solubility characteristics that are critical to its application. This guide provides an in-depth exploration of its solubility in organic solvents, moving beyond simple data points to elucidate the underlying physicochemical principles and provide robust methodologies for experimental determination. As a Senior Application Scientist, the goal is to empower fellow researchers with the knowledge to not only predict but also systematically measure and manipulate the solubility of this and similar compounds.

Physicochemical Properties and Predicted Solubility Profile

This compound is characterized by a benzene ring substituted with two sulfonate groups in ortho positions. The presence of two anionic sulfonate groups and two sodium counter-ions renders the molecule highly polar and ionic. This molecular structure is the primary determinant of its solubility behavior, which is governed by the principle of "like dissolves like."[1]

Generally, ionic compounds exhibit poor solubility in non-polar or weakly polar organic solvents.[2] The strong electrostatic interactions within the crystal lattice of the salt require a solvent with a high dielectric constant and the ability to solvate the individual ions effectively. Water, with its high polarity and hydrogen-bonding capacity, is an excellent solvent for such salts. Conversely, organic solvents possess a wide range of polarities, leading to a broad spectrum of solubilizing power for ionic species.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The hydroxyl group allows for hydrogen bonding and can solvate the sodium and sulfonate ions to some extent. However, the lower dielectric constant compared to water limits solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These solvents have high dipole moments and can effectively solvate the sodium cations. DMSO, in particular, is known as a "super solvent" for its ability to dissolve a wide range of polar and non-polar compounds.[3] |

| Moderately Polar | Acetone, Acetonitrile | Very Low | While possessing a dipole moment, these solvents are generally poor at solvating dissociated ions, leading to low solubility for ionic salts. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble | The lack of polarity and inability to form significant interactions with the ions of the salt make these solvents incapable of overcoming the crystal lattice energy. |

Experimental Determination of Solubility: The Shake-Flask Method

For a definitive understanding of solubility, experimental determination is paramount. The shake-flask method is the gold standard for measuring equilibrium solubility due to its reliability and directness.[4] This method involves agitating an excess of the solid compound in the solvent of interest until the solution reaches equilibrium, at which point the concentration of the dissolved solute is measured.

Step-by-Step Protocol

-

Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the container.

-

Equilibration: Place the container in a constant temperature shaker or agitator. The temperature should be controlled and recorded as solubility is temperature-dependent. Agitation should be sufficient to keep the solid suspended. The system should be left to equilibrate for a period determined by preliminary experiments, typically 24 to 72 hours, to ensure that the dissolved concentration has reached a plateau.[5]

-

Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation or filtration. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Sample Preparation: An aliquot of the clear, saturated supernatant is carefully removed and diluted with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Concentration Analysis: The concentration of the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry, or UV-Vis spectroscopy if the compound has a suitable chromophore.

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in units of mg/mL or g/L.

Diagram of the Shake-Flask Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing Solubility and Experimental Considerations

Several factors can influence the measured solubility of this compound in organic solvents, and it is crucial to control these during experimental work:

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is essential to conduct experiments at a controlled and reported temperature.

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. The most stable polymorph will have the lowest solubility.[6] It is important to characterize the solid form being tested.

-

Hygroscopicity: Being a salt, this compound may be hygroscopic. The presence of water in the organic solvent can significantly increase the solubility of the salt. Therefore, using anhydrous solvents and performing experiments under an inert atmosphere may be necessary for accurate measurements in non-aqueous systems.

Diagram of Factors Influencing Solubility

Caption: Key Factors Influencing the Solubility of this compound.

Conclusion and Future Directions

While a comprehensive quantitative solubility profile of this compound in a wide array of organic solvents is not extensively documented, a strong predictive understanding can be derived from fundamental physicochemical principles. The highly polar and ionic nature of the compound dictates that it will be sparingly soluble in most non-polar organic solvents, with higher solubility expected in polar aprotic solvents like DMSO and DMF. For researchers and drug development professionals requiring precise solubility data, the shake-flask method provides a robust and reliable experimental framework. Future work in this area should focus on the systematic experimental determination of its solubility in a range of pharmaceutically and industrially relevant solvents, which will undoubtedly facilitate its broader application.

References

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

LibreTexts. (2023, February 26). 4.5: Solubility of Ionic Compounds. Chemistry LibreTexts. Retrieved from [Link]

-

ResearchGate. (2018, August 30). Predict solubility of organic compounds? Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(15), 9434-9479. [Link]

-

Quora. (2019, November 12). Are there any salts that are soluble in organic solvents? Retrieved from [Link]

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

-

gChem Global. (n.d.). DMSO. Retrieved from [Link]

Sources

Spectroscopic Characterization of 1,2-Benzenedimethanesulfonic Acid Disodium Salt: A Technical Guide

Introduction

1,2-Benzenedimethanesulfonic acid disodium salt is an organosulfur compound with applications in various chemical syntheses and as a potential component in drug formulation due to its hydrophilic nature. A thorough understanding of its molecular structure and purity is paramount for its effective application, particularly in the pharmaceutical industry where stringent quality control is essential. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide a powerful toolkit for the unambiguous identification and characterization of this molecule. This technical guide offers an in-depth analysis of the spectroscopic data for this compound, providing researchers, scientists, and drug development professionals with a comprehensive reference for its structural elucidation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are invaluable for confirming the substitution pattern of the benzene ring and the presence of the sulfonate groups.

A. Theoretical Framework

The chemical shifts observed in NMR are highly sensitive to the electronic environment of the nuclei. In the case of this compound, the strongly electron-withdrawing sulfonate groups (-SO₃⁻Na⁺) significantly influence the chemical shifts of the aromatic protons and carbons. These groups deshield the adjacent nuclei, causing their resonances to appear at a higher chemical shift (downfield) compared to unsubstituted benzene. The symmetry of the molecule (or lack thereof) also dictates the number of unique signals in the NMR spectrum. Due to the ortho-substitution, the molecule possesses a plane of symmetry, leading to an expected number of signals that reflect this symmetry.

B. Experimental Protocol: ¹³C NMR Spectroscopy

A detailed, step-by-step methodology for acquiring a ¹³C NMR spectrum is crucial for reproducibility.

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 50-100 mg of the solid in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O), due to the salt's high polarity.

-

Instrumentation: A high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, is employed.

-

Data Acquisition: The ¹³C NMR spectrum is acquired using a standard pulse program with proton decoupling. Key parameters include a spectral width of approximately 250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Caption: Workflow for ¹³C NMR analysis.

C. ¹³C NMR Data and Interpretation

The ¹³C NMR spectrum of this compound is expected to show three distinct signals for the aromatic carbons due to the molecule's symmetry.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C1, C2 | ~140-145 | Carbons directly attached to the electron-withdrawing sulfonate groups are significantly deshielded. |

| C3, C6 | ~125-130 | These carbons are in the ortho position to the sulfonate groups and are also deshielded. |

| C4, C5 | ~130-135 | The para carbons experience deshielding, though to a slightly lesser extent than the ortho carbons. |

The substituent effects of electron-withdrawing groups on the ¹³C NMR chemical shifts of monosubstituted benzenes have been analyzed, showing that these groups decrease electron density at the ortho and para positions, leading to deshielding.[1][2][3]

D. Predicted ¹H NMR Spectrum and Interpretation

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| H3, H6 | ~7.8-8.0 | Multiplet (likely dd) | J(ortho) ≈ 7-9, J(meta) ≈ 1-3 |

| H4, H5 | ~7.5-7.7 | Multiplet (likely dd) | J(ortho) ≈ 7-9, J(meta) ≈ 1-3 |

The protons H3 and H6 are adjacent to the electron-withdrawing sulfonate groups and are therefore expected to be the most deshielded. The protons H4 and H5 will be slightly more shielded in comparison. The coupling pattern will likely be an AA'BB' system, which can appear as two complex multiplets. The prediction of proton NMR spectra for substituted benzenes can be guided by established correlation tables and computational software.[4][5][6]

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

A. Theoretical Framework

The bonds within a molecule vibrate at specific frequencies. When infrared radiation of the same frequency is incident on the molecule, it absorbs the energy, leading to an increase in the amplitude of the vibration. An IR spectrum is a plot of absorbance or transmittance versus the frequency of radiation (typically in wavenumbers, cm⁻¹). For this compound, the key functional groups that give rise to characteristic absorption bands are the sulfonate group (S=O and S-O bonds) and the substituted benzene ring (C=C and C-H bonds).

B. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: The spectrum is recorded by pressing the sample against the crystal to ensure good contact. A background spectrum of the empty ATR crystal is first collected and automatically subtracted from the sample spectrum.

Caption: Workflow for ATR-FTIR analysis.

C. IR Data and Interpretation

The IR spectrum of this compound displays several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100-3000 | Aromatic C-H stretch | Medium |

| ~1600-1450 | Aromatic C=C ring stretch | Medium-Strong |

| ~1250-1150 | Asymmetric SO₃⁻ stretch | Strong |

| ~1080-1030 | Symmetric SO₃⁻ stretch | Strong |

| ~800-700 | C-H out-of-plane bend (ortho-disubstituted) | Strong |

The strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the sulfonate group are highly diagnostic for this class of compounds. The position of the C-H out-of-plane bending vibration can provide confirmatory evidence for the 1,2-substitution pattern on the benzene ring. The interpretation of FTIR spectra is aided by correlation charts that map specific vibrational frequencies to functional groups.[7][8]

III. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores, such as aromatic rings.

A. Theoretical Framework

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy molecular orbitals. Aromatic compounds exhibit characteristic absorptions in the UV region due to π → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands can be influenced by the presence of substituents on the aromatic ring.

B. Experimental Protocol

-

Sample Preparation: A dilute solution of this compound is prepared using a UV-transparent solvent, typically deionized water or ethanol. The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to 1 AU).

-

Instrumentation: A double-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: A baseline is recorded with a cuvette containing only the solvent. The sample solution is then placed in the sample beam path, and the absorption spectrum is recorded over a range of wavelengths, typically from 200 to 400 nm.

Caption: Workflow for UV-Vis analysis.

C. Predicted UV-Vis Data and Interpretation

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring.

| λmax (nm) | Electronic Transition | Expected Molar Absorptivity (ε) |

| ~220-230 | π → π* (E₂ band) | High |

| ~270-280 | π → π* (B band) | Moderate to Low |

The sulfonate groups are auxochromes that can cause a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzene. The fine structure often observed in the B band of benzene may be less pronounced due to the presence of the polar sulfonate groups and the use of a polar solvent. The UV-Vis spectrum is particularly useful for quantitative analysis, as the absorbance at λmax is directly proportional to the concentration of the compound, following the Beer-Lambert law.

IV. Conclusion

The spectroscopic techniques of NMR, IR, and UV-Vis provide a complementary and comprehensive approach to the structural characterization of this compound. ¹³C and ¹H NMR confirm the carbon-hydrogen framework and the substitution pattern of the benzene ring. IR spectroscopy provides definitive evidence for the presence of the sulfonate functional groups. UV-Vis spectroscopy confirms the presence of the aromatic chromophore and can be utilized for quantitative analysis. Together, these techniques offer a robust analytical workflow for ensuring the identity, purity, and quality of this important chemical compound in research and industrial applications.

V. References

-

Taylor & Francis Online. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

AIP Publishing. (n.d.). Study of 13 C Chemical Shifts in Substituted Benzenes. Retrieved from [Link]

-

ResearchGate. (2021). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

RSC Publishing. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

-

ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 12.2: Predicting A 1H-NMR Spectrum from the Structure. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0001505). Retrieved from [Link]

-

Atmospheric Chemistry and Physics. (n.d.). Online gas- and particle-phase measurements of organosulfates, organosulfonates and nitrooxy organosulfates in Beijing utilizing a FIGAERO ToF-CIMS. Retrieved from [Link]

-

Atmospheric Measurement Techniques. (2023). Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier- transform infrared spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Qualitative and quantitative analysis of atmospheric organosulfates in Centreville, Alabama. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis and IR spectra sulfonic derivatives of quercetin and complex with Fe(II). Retrieved from [Link]

-

(n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

PMC. (2025). Unveiling a large fraction of hidden organosulfates in ambient organic aerosol. Retrieved from [Link]

-

ACS Publications. (2022). Acidity-Dependent Atmospheric Organosulfate Structures and Spectra: Exploration of Protonation State Effects via Raman and Infrared Spectroscopies Combined with Density Functional Theory. Retrieved from [Link]

-

(n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Sulfamic Acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzenesulfonic acid, sodium salt. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

Scirp.org. (n.d.). Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. Retrieved from [Link]

-

ResearchGate. (2025). Conductivity, Viscosity, Spectroscopic Properties of Organic Sulfonic Acid solutions in Ionic Liquids. Retrieved from [Link]

-

(n.d.). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Retrieved from [Link]

-

ResearchGate. (2025). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Thermal Stability of 1,2-Benzenedimethanesulfonic Acid Disodium Salt

Abstract

This technical guide provides an in-depth analysis of the thermal stability of 1,2-Benzenedimethanesulfonic acid disodium salt, a compound of interest in pharmaceutical and materials science. In the absence of publicly available, specific experimental data for this exact molecule, this guide establishes a framework for its thermal analysis based on the known properties of structurally analogous aryl sulfonic acid salts. We present detailed, field-proven protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), crucial techniques for assessing thermal stability. Furthermore, this guide offers a discussion on the anticipated decomposition pathways and resultant byproducts, grounded in established chemical principles. The methodologies and interpretations herein are designed to be a vital resource for researchers, scientists, and drug development professionals, enabling them to predict and understand the thermal behavior of this and similar compounds, ensuring safety and optimizing process parameters.

Introduction: The Imperative of Thermal Stability in Scientific Research

The thermal stability of a chemical compound is a critical parameter that dictates its suitability for various applications, from industrial synthesis to pharmaceutical formulation. For this compound, a molecule with potential utility in diverse scientific fields, a thorough understanding of its behavior at elevated temperatures is paramount. Thermal decomposition can lead to loss of efficacy, the formation of undesirable or hazardous byproducts, and in some cases, catastrophic process failures.

Theoretical Framework: Anticipating the Thermal Decomposition of Aryl Sulfonic Acid Salts

The thermal stability of an organic salt is intrinsically linked to the strength of its covalent and ionic bonds. In the case of this compound, the key bonds to consider are the carbon-sulfur (C-S) bonds of the sulfonate groups to the benzene ring and the ionic interaction between the sulfonate anions and the sodium cations.

Generally, aryl sulfonic acids and their salts are considered to be relatively stable compounds. However, at elevated temperatures, decomposition will occur. Based on the chemistry of related compounds, the following decomposition pathways can be anticipated:

-

Desulfonation: The cleavage of the C-SO3 bond is a likely primary decomposition step. Heating aryl sulfonic acids, particularly in the presence of acid, can lead to the removal of the sulfonic acid group to regenerate the parent arene.[1] For the disodium salt, this would likely require higher temperatures.

-

Decomposition of the Sulfonate Group: The sulfonate group itself can decompose, leading to the evolution of sulfur oxides, such as sulfur dioxide (SO2) and sulfur trioxide (SO3).[2] This is a common decomposition pathway for many organosulfur compounds.

-

Carbon Skeleton Fragmentation: At higher temperatures, the aromatic ring itself will begin to break down, leading to the formation of carbon monoxide (CO) and carbon dioxide (CO2) as hazardous decomposition products.[3]

-

Formation of Inorganic Salts: The thermal degradation of similar compounds, such as poly(sodium 4-styrenesulfonate), is known to produce a significant amount of non-volatile char, which includes inorganic salts like sodium sulfate and sodium sulfite.[4][5]

A proposed logical flow for the decomposition process is outlined in the diagram below.

Caption: Proposed thermal decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the cornerstone techniques. The following protocols are designed to provide accurate and reproducible data.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the sample begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina crucibles are recommended for high-temperature stability).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50-100 mL/min. Running the experiment in both atmospheres can provide valuable insights into the decomposition mechanism.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 600 °C at a constant heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events.

-

-

Data Analysis:

-

Plot the mass of the sample as a function of temperature.

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

-

Calculate the percentage of mass lost at different temperature intervals.

-

Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures at which the rate of mass loss is at its maximum.

-

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the enthalpy changes associated with these events.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan. Hermetically sealed aluminum pans are suitable if no significant gas evolution is expected at lower temperatures; otherwise, vented or high-pressure pans should be used.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Heat the sample from ambient temperature to a temperature above its expected melting or decomposition point (as determined by TGA) at a rate of 10 °C/min.

-

Hold at the high temperature for a few minutes to ensure complete transition.

-

Cool the sample back to ambient temperature at a controlled rate (e.g., 10 °C/min).

-

A second heating cycle is often performed to observe the behavior of the sample after the initial thermal history has been erased.

-

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify endothermic peaks (melting) and exothermic peaks (crystallization, decomposition).

-

Determine the onset temperature, peak temperature, and enthalpy of any observed transitions.

-

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Hypothetical Data and Interpretation

Due to the absence of published experimental data, this section presents a hypothetical yet plausible set of TGA and DSC results for this compound. This serves to illustrate the process of data interpretation.

Thermogravimetric Analysis (TGA) - Hypothetical Data

| Temperature Range (°C) | Mass Loss (%) | Corresponding Event |

| 25 - 150 | ~1-2% | Loss of adsorbed water or solvent |

| 150 - 350 | Negligible | Stable region |

| 350 - 500 | ~40-50% | Major decomposition: Desulfonation and fragmentation |

| > 500 | ~10-15% | Slower decomposition of remaining organic material |

| Final Residue at 600°C | ~35-45% | Inorganic ash (e.g., sodium sulfate) |

Interpretation:

The initial small mass loss below 150 °C is likely due to the release of loosely bound water or residual solvent. The compound is expected to be thermally stable up to approximately 350 °C. Above this temperature, a significant and rapid mass loss occurs, indicating the onset of major decomposition. This is likely where the desulfonation and fragmentation of the benzene ring take place. The substantial final residue suggests the formation of a thermally stable inorganic salt, consistent with the presence of sodium.

Differential Scanning Calorimetry (DSC) - Hypothetical Data

| Temperature (°C) | Event | Enthalpy (J/g) |

| ~120 | Small, broad endotherm | Desolvation |

| No event up to ~350 | - | No melting observed |

| > 350 | Broad exotherm | Decomposition |

Interpretation:

The small endotherm around 120 °C would correspond to the energy required to remove residual solvent, corroborating the initial mass loss seen in the TGA data. The absence of a sharp endothermic peak corresponding to melting before the onset of decomposition suggests that this compound likely decomposes before it melts. A broad exothermic event starting around 350 °C is indicative of the energy released during the decomposition process.

Safety and Handling Considerations

Based on the anticipated thermal behavior and decomposition products, the following safety precautions are recommended when handling this compound at elevated temperatures:

-

Ventilation: All heating experiments should be conducted in a well-ventilated fume hood to avoid inhalation of potentially toxic gaseous byproducts such as sulfur oxides and carbon monoxide.[2][3]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[6]

-

Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place to prevent moisture absorption.[3]

Conclusion

While specific experimental data for the thermal stability of this compound is not currently available, a comprehensive understanding of its likely behavior can be formulated based on the principles of thermal analysis and the known properties of analogous compounds. This technical guide provides the necessary theoretical background and detailed experimental protocols for researchers to conduct their own thorough investigations. The presented hypothetical data and its interpretation serve as a practical example of how to analyze the results from TGA and DSC experiments. By following the methodologies and safety precautions outlined in this guide, scientists and drug development professionals can confidently assess the thermal stability of this and other related compounds, ensuring the integrity and safety of their research and development activities.

References

- VWR International, LLC. (2009, April 8).

- National Institutes of Health. (n.d.).

- Sigma-Aldrich. (2024, September 7).

- Sigma-Aldrich. (2025, November 6).

- National Oceanic and Atmospheric Administration. (n.d.). ARYL SULFONIC ACIDS, LIQUID, WITH NOT MORE THAN 5% FREE SULFURIC ACID | CAMEO Chemicals.

- Fisher Scientific. (2011, December 15). SAFETY DATA SHEET - 1,2-Dihydroxybenzene-3,5- disulfonic acid disodium salt.

- Wikipedia. (n.d.). Sulfonic acid.

- Merck Millipore. (n.d.). SAFETY DATA SHEET - 1,3-Benzenedisulfonic acid disodium salt.

- ResearchGate. (2018, December 14). (PDF)

- National Institutes of Health. (n.d.). Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides - PMC.

- Mettler Toledo. (n.d.).

- Defense Technical Information Center. (n.d.).

- National Institutes of Health. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.

- Mettler Toledo. (2000). Interpreting DSC curves Part 1: Dynamic measurements.

- TA Instruments. (n.d.).

- White Rose Research Online. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.

- Fisher Scientific. (2011, December 15).

- Sigma-Aldrich. (n.d.).

- TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC).

- BenchChem. (n.d.).

- CAS Common Chemistry. (n.d.). 1,3-Benzenedisulfonic acid, disodium salt.

- Marquette University. (1999, December 1). Thermal Degradation of Blends of Polystyrene and poly(sodium 4-styrenesulfonate) and the copolymer, poly(styrene-co-sodium 4-sty.

- UCL Discovery. (n.d.). The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals.

- ResearchGate. (n.d.).

- NETZSCH-Gerätebau GmbH. (2019, August 31). Terminology in Pharmacy – Thermal Analysis Provides the Overall Picture.

- Beilstein Journals. (2016, July 26).

- ResearchGate. (2025, August 6). (PDF)

Sources

- 1. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 2. ARYL SULFONIC ACIDS, LIQUID, WITH NOT MORE THAN 5% FREE SULFURIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. bio-protech.com.tw [bio-protech.com.tw]

- 4. epublications.marquette.edu [epublications.marquette.edu]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Discovery and History of Benzenedimethanesulfonic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of benzenedimethanesulfonic acids. Eschewing a conventional chronological narrative, this document is structured to provide a deeper understanding of the scientific journey, from the foundational principles of aromatic chemistry to the nuanced development of synthetic and analytical methodologies for these important chemical entities. We will explore the pioneering work of 19th-century chemists, the evolution of sulfonation techniques, the challenges and innovations in isomer separation, and the industrial applications that have driven the continued study of benzenedimethanesulfonic acids. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering not just historical facts, but also insights into the enduring logic of chemical synthesis and analysis.

Foundational Pillars: The Dawn of Aromatic Chemistry and Sulfonation

The story of benzenedimethanesulfonic acids is inextricably linked to the birth of modern organic chemistry and the elucidation of the structure of benzene. In 1825, Michael Faraday first isolated a novel hydrocarbon from the oily residue of illuminating gas, which he named "bicarburet of hydrogen."[1] This compound, later named benzene, with its unusual stability and C₆H₆ formula, presented a significant puzzle to the scientific community.

It was August Kekulé who, in 1865, proposed the revolutionary cyclic structure for benzene, a six-membered ring of carbon atoms with alternating single and double bonds.[2] This model was instrumental in explaining the existence of a single monosubstituted derivative and three possible disubstituted isomers (ortho, meta, and para), a concept that is central to understanding the isomers of benzenedimethanesulfonic acid.[2]

The introduction of sulfonic acid groups onto the benzene ring, a process known as sulfonation, became one of the earliest and most important electrophilic aromatic substitution reactions.[3] Initially, this was achieved by heating benzene with concentrated sulfuric acid.[1] The reaction is reversible, a characteristic that would later be exploited for both purification and as a synthetic strategy.[3]

The Emergence of Disulfonation: A Tale of Three Isomers

The direct sulfonation of benzene to introduce a second sulfonic acid group presents a greater challenge due to the deactivating nature of the first sulfonic acid group. Nevertheless, early chemists persevered, driven by the desire to understand the rules of aromatic substitution and to create new compounds with potentially valuable properties.

Benzene-1,3-disulfonic Acid: The Thermodynamically Favored Product

The most readily formed isomer upon vigorous sulfonation of benzene is the meta-isomer, benzene-1,3-disulfonic acid. This is a consequence of the directing effect of the sulfonic acid group, which deactivates the benzene ring towards further electrophilic attack and directs incoming substituents to the meta position.

Historically, the synthesis of benzene-1,3-disulfonic acid was achieved by reacting benzene with an excess of fuming sulfuric acid (oleum) at elevated temperatures.[4][5] This process, while effective, often resulted in the formation of byproducts, including sulfones.[5]

The primary industrial impetus for the study of benzene-1,3-disulfonic acid was its role as a key intermediate in the production of resorcinol (1,3-dihydroxybenzene).[6][7] The process involved the fusion of the disodium salt of benzene-1,3-disulfonic acid with sodium hydroxide at high temperatures.[6] This transformation, discovered in the 19th century, became a cornerstone of the synthetic dye and polymer industries.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Benzene [label="Benzene"]; Sulfonation [label="Sulfonation\n(H₂SO₄/SO₃)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BMS [label="Benzenesulfonic Acid"]; Disulfonation [label="Disulfonation\n(Oleum, Heat)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BMDS [label="Benzene-1,3-disulfonic Acid"]; Fusion [label="Alkali Fusion\n(NaOH, Heat)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Resorcinol [label="Resorcinol"];

Benzene-1,2-disulfonic Acid: A Synthetic Detour

The synthesis of the ortho-isomer, benzene-1,2-disulfonic acid, via direct sulfonation of benzene is not a practical approach due to the meta-directing effect of the sulfonic acid group. Early chemists had to devise indirect methods to access this isomer. A significant breakthrough was the use of a diazo reaction, a cornerstone of aromatic chemistry developed in the 19th century.

One of the first successful syntheses of benzene-1,2-disulfonic acid was reported by L. Landsberg. The method involves the diazotization of ortho-aminobenzenesulfonic acid (orthanilic acid) followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) catalyst.[8] This elegant synthetic route highlights the ingenuity of early organic chemists in overcoming the inherent reactivity patterns of aromatic compounds.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Orthanilic_Acid [label="ortho-Aminobenzenesulfonic Acid"]; Diazotization [label="Diazotization\n(NaNO₂, HCl)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diazonium_Salt [label="Diazonium Salt"]; Sandmeyer [label="Sandmeyer Reaction\n(SO₂, Cu⁺)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BMDS_ortho [label="Benzene-1,2-disulfonic Acid"];

Benzene-1,4-disulfonic Acid: The Elusive Para Isomer

The para-isomer, benzene-1,4-disulfonic acid, is also not significantly formed during the direct disulfonation of benzene. Its synthesis required alternative strategies. One early approach involved the sulfonation of para-substituted benzene derivatives where the existing substituent could be later removed or transformed. For instance, the sulfonation of para-dichlorobenzene followed by nucleophilic substitution of the chlorine atoms could, in principle, yield the desired product, though this was a challenging transformation for early chemists.

A more practical historical route involved the sulfonation of benzenesulfonic acid under conditions where isomerization could occur. While the meta-isomer is the kinetic product, under certain conditions of high temperature and acidity, a thermodynamic equilibrium can be established, leading to the formation of a mixture of isomers from which the para-isomer could be isolated.

The Art of Separation: Isolating the Isomers

The separation of the three benzenedimethanesulfonic acid isomers was a significant analytical challenge for 19th and early 20th-century chemists. Their similar chemical properties and high water solubility made simple distillation or crystallization difficult. The primary method for their separation relied on the differential solubility of their salts.

Chemists would prepare various metal salts (e.g., barium, calcium, lead, potassium) of the mixed sulfonic acids.[5] Through careful and often tedious fractional crystallization, they could exploit the subtle differences in the solubilities of these diastereomeric salts to isolate the individual isomers. This process required a deep understanding of solubility principles and meticulous experimental technique.

Later, the development of chromatographic techniques provided more efficient methods for the separation of these and other isomeric compounds.

Physicochemical Properties: A Comparative Overview

The distinct substitution patterns of the three isomers of benzenedimethanesulfonic acid lead to differences in their physical and chemical properties.

| Property | Benzene-1,2-disulfonic Acid | Benzene-1,3-disulfonic Acid | Benzene-1,4-disulfonic Acid |

| CAS Number | 89-46-3 | 98-48-6 | 31375-02-7 |

| Melting Point | Not well-defined, often isolated as salts | ~136 °C (anhydrous)[4] | Decomposes |

| Acidity (pKa) | Strong acid | Strong acid | Strong acid |

| Solubility | Very soluble in water | Very soluble in water | Soluble in water |

Evolution of Synthetic Methodologies: Towards Efficiency and Control

The early methods of sulfonation, relying on large excesses of sulfuric acid and high temperatures, were often inefficient and produced significant amounts of waste. The 20th century saw the development of more refined and controlled sulfonation techniques.

The use of sulfur trioxide (SO₃), either in its pure form or as a solution in an inert solvent, allowed for sulfonation to be carried out under milder conditions, reducing the formation of byproducts.[8] Modern industrial processes often employ continuous sulfonation reactors, allowing for precise control over reaction parameters such as temperature, reaction time, and the ratio of reactants.[9] These advancements have not only improved the efficiency and safety of the process but also minimized the environmental impact.

Catalysts have also been introduced to improve the rate and selectivity of the disulfonation reaction. For instance, the use of alkali metal sulfates has been shown to enhance the formation of the desired disulfonic acid.[10]

Conclusion: An Enduring Legacy

The journey of discovery and development of benzenedimethanesulfonic acids mirrors the broader evolution of organic chemistry. From the foundational insights into the structure of benzene to the sophisticated synthetic and analytical techniques of the modern era, the study of these compounds has been a testament to the relentless pursuit of scientific understanding and technological advancement. The historical challenges faced by early chemists in synthesizing and separating these isomers underscore the importance of fundamental principles and experimental ingenuity. Today, benzenedimethanesulfonic acids and their derivatives continue to find applications in various fields, a lasting legacy of the pioneering work that began over a century ago.

References

- Otten, G., Scherer, O., & Schild, H. (1963). Process for the manufacture of 1,3-benzene-disulfonic acid. U.S. Patent No. 3,097,235. Washington, DC: U.S.

- Stephan, J. T., & Lomax, A. L. (1966). Process for the production of benzene disulfonic acid. U.S. Patent No. 3,227,750. Washington, DC: U.S.

-

Wikipedia. (n.d.). Benzene. Retrieved from [Link]

- JiangSu ZhongDan Chemical Group Co., Ltd. (2011). Process for producing benzene-m-disulfonic acid by using gas-phase sulfonation method.

- Wiley-VCH. (2000). Ullmann's Encyclopedia of Industrial Chemistry.

- Scribd. (n.d.).

-

Wikipedia. (n.d.). August Kekulé. Retrieved from [Link]

- Dennis, L. M. (1917). Method of separating benzene sulfonic acid from sulfuric acid and of converting the benzene sulfonic acid into a salt. U.S. Patent No. 1,212,612. Washington, DC: U.S.

- Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.

- Kauer, J. C. (1973). Resorcinol process. U.S. Patent No. 3,760,008. Washington, DC: U.S.

- Capital Resin Corporation. (2023).

- Royal Society of Chemistry. (2023). Synthesis of aromatic 1,2-disulfonimides and their prospects as monomers.

- ResearchGate. (n.d.). Electrophilic Aromatic Sulfonation with SO3: Concerted or Classic SEAr Mechanism?.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.

-

Wikipedia. (n.d.). Resorcinol. Retrieved from [Link]

- Gist-Brocades N.V. (1980). Separation of isomers. U.S. Patent No. 4,228,081. Washington, DC: U.S.

-

Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]

- Rocke, A. J. (2015). It Began with a Daydream: The 150th Anniversary of the Kekulé Benzene Structure.

- Formulations, B. (2025).

- National Aniline & Chemical Co. (1933). Process of making resorcinol. U.S. Patent No. 1,915,925. Washington, DC: U.S.

-

Britannica. (n.d.). Resorcinol. Retrieved from [Link]

- LibreTexts. (2021). 5.

- National Center for Biotechnology Information. (n.d.). Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model.

- Compound Interest. (2020). Today in Chemistry History: August Kekulé and the structure of benzene.

- The Calculated Chemist. (2023). The Aromatic Revolution: Kekulé's Benzene Breakthrough.

- Vanguri, A. (2023). The Story of Benzene. Kekule's Benzene vs Actual Benzene.

- ChemicalBook. (n.d.). benzene-1,3-disulphonic acid CAS#: 98-48-6.

- Imperial Chemical Industries. (1934). Sulphonation of aromatic amines. U.S. Patent No. 1,961,196. Washington, DC: U.S.

Sources

- 1. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 2. Benzene - Wikipedia [en.wikipedia.org]

- 3. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 4. guidechem.com [guidechem.com]

- 5. benzene-1,3-disulphonic acid CAS#: 98-48-6 [m.chemicalbook.com]

- 6. US1915925A - Process of making resorcinol - Google Patents [patents.google.com]

- 7. Resorcinol | Synthesis, Derivatives, Reactions | Britannica [britannica.com]

- 8. Production of Benzenesulfonic Acids and Their Derivatives_Chemicalbook [chemicalbook.com]

- 9. US3097235A - Process for the manufacture of 1, 3-benzene-disulfonic acid - Google Patents [patents.google.com]

- 10. US3227750A - Process for the production of benzene disulfonic acid - Google Patents [patents.google.com]

Foreword: Charting Unexplored Territory in Sulfonic Acid Chemistry

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 1,2-Benzenedimethanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of chemical research, it is not uncommon to encounter molecules of significant potential that remain largely uncharacterized. 1,2-Benzenedimethanesulfonic acid is one such compound. While its constituent parts—the benzene ring and the methanesulfonic acid group—are well-understood in other molecular contexts, the unique ortho-disubstituted arrangement of two methanesulfonic acid groups on a benzene core presents a fascinating and underexplored area for theoretical investigation. This guide is crafted not as a retrospective summary of existing literature, which is sparse, but as a forward-looking roadmap for the comprehensive theoretical and computational characterization of this intriguing molecule. Drawing upon established methodologies from computational chemistry and validated by experimental principles, we will lay out a robust framework for elucidating the structural, electronic, and reactive properties of 1,2-benzenedimethanesulfonic acid, thereby paving the way for its potential applications in catalysis, materials science, and medicinal chemistry.

Molecular Architecture and Conformational Landscape

The foundational step in understanding any molecule is to define its three-dimensional structure. For 1,2-benzenedimethanesulfonic acid, the primary theoretical tool for this purpose is Density Functional Theory (DFT) .

In Silico Geometry Optimization

The initial phase involves constructing the molecule in a computational chemistry software package and performing a geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation.

Proposed Protocol for DFT-Based Geometry Optimization:

-

Initial Structure Generation: Construct the 1,2-benzenedimethanesulfonic acid molecule using a molecular editor.

-

Choice of Functional and Basis Set: A common and reliable choice for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set. This combination offers a good balance between computational cost and accuracy for capturing both structural and electronic properties.

-

Solvation Model: To simulate realistic conditions, incorporate a solvent model. The Polarizable Continuum Model (PCM) is a robust choice for modeling the effects of a solvent like water or DMSO.

-

Frequency Calculation: Following optimization, a frequency calculation must be performed. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Key Structural Parameters to Analyze:

-

Bond Lengths and Angles: Pay close attention to the C-S bond lengths and the S-O bond lengths, as these will be indicative of the electronic environment of the sulfonic acid groups.

-

Dihedral Angles: The dihedral angles between the benzene ring and the methanesulfonic acid groups will reveal the molecule's preferred conformation, which is likely to be influenced by steric hindrance and potential intramolecular hydrogen bonding.

Conformational Analysis

Due to the rotational freedom around the C-S bonds, 1,2-benzenedimethanesulfonic acid may exist in multiple stable conformations. A thorough conformational analysis is crucial.

Workflow for Conformational Search:

Caption: Workflow for identifying stable conformers of 1,2-benzenedimethanesulfonic acid.

Electronic Properties and Reactivity Descriptors

Once the stable geometry is established, a deeper dive into the electronic structure can provide insights into the molecule's reactivity and potential for intermolecular interactions.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively.

-

HOMO: The energy and spatial distribution of the HOMO will indicate the most likely sites for electrophilic attack.

-

LUMO: The energy and distribution of the LUMO will reveal the most probable sites for nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP)